molecular formula C26H23FN2O2S B2717262 ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-66-6

ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2717262
CAS No.: 339277-66-6
M. Wt: 446.54
InChI Key: AZXQAQXUOLMAIR-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound with a unique structure that includes a fluorobenzyl group, a sulfanyl linkage, and a diphenyl imidazole core.

Preparation Methods

The synthesis of ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the ester group.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Scientific Research Applications

Ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the imidazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can be compared with similar compounds such as:

    Ethyl 2-{2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    Ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate: Contains a methylbenzyl group, which may alter its chemical reactivity and biological activity.

    Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate: The nitro group can significantly change the compound’s electronic properties and reactivity.

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorobenzyl group on its chemical and biological behavior.

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O2S/c1-2-31-23(30)17-29-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)28-26(29)32-18-19-13-15-22(27)16-14-19/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXQAQXUOLMAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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